4-(2-Bromo-1-fluoroethyl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-bromo-1-fluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-5-7(9)6-1-3-10-4-2-6/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCLSAFSWXUFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 4 2 Bromo 1 Fluoroethyl Pyridine
Reactivity of the Bromo-Fluoroethyl Moiety
The bromo-fluoroethyl side chain is the primary site for nucleophilic substitution and elimination reactions. The presence of two different halogen atoms, bromine and fluorine, on adjacent carbons, along with the electron-withdrawing nature of the pyridyl group, significantly influences the reactivity of this moiety.
The carbon atoms of the ethyl chain are susceptible to attack by nucleophiles. The reaction mechanism can proceed through SN1, SN2, or SN2' pathways, depending on the reaction conditions, the nature of the nucleophile, and the stability of the potential intermediates.
The bromine atom, being a better leaving group than fluorine, is expected to be the primary site of substitution.
SN2 Reactions: A direct, single-step bimolecular nucleophilic substitution is a likely pathway. A strong nucleophile would attack the carbon bearing the bromine atom, leading to the displacement of the bromide ion. The stereochemistry at this carbon would be inverted.
SN1 Reactions: A unimolecular substitution pathway could occur, particularly with weaker nucleophiles and in polar protic solvents. This would involve the initial departure of the bromide ion to form a secondary carbocation. The adjacent fluorine and the pyridyl group would influence the stability of this carbocation. The subsequent attack of a nucleophile would lead to a racemic mixture if the carbocation is planar.
SN2' Reactions: An allylic-like substitution is also a possibility if elimination to an intermediate vinylpyridine occurs, followed by nucleophilic attack.
The relative rates and product distributions of these reactions would be highly dependent on the specific nucleophile and reaction conditions employed.
| Reaction Type | Key Features | Expected Outcome for 4-(2-Bromo-1-fluoroethyl)pyridine |
| SN2 | Bimolecular, concerted mechanism, strong nucleophile. | Displacement of bromide by the nucleophile with inversion of stereochemistry. |
| SN1 | Unimolecular, carbocation intermediate, weak nucleophile, polar protic solvent. | Formation of a secondary carbocation, leading to a mixture of stereoisomers. |
| SN2' | Nucleophilic attack on a double bond with allylic rearrangement. | Would require prior elimination to form a vinylpyridine intermediate. |
The presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon allows for elimination reactions to form a vinylpyridine. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.
E2 Reactions: A strong, non-nucleophilic base would favor the E2 pathway, which is a concerted process involving the simultaneous removal of a proton and the departure of the bromide leaving group. This would lead to the formation of 4-(1-fluorovinyl)pyridine.
E1 Reactions: In the presence of a weak base and under conditions that favor carbocation formation (as in SN1), an E1 elimination can compete with substitution. The carbocation intermediate formed by the loss of bromide can lose a proton to form the alkene.
The competition between substitution and elimination is a common feature in the chemistry of haloalkanes and would be a key factor in the reactions of this compound.
Carbocation intermediates, such as those potentially formed in SN1 and E1 reactions, are susceptible to rearrangement to form more stable carbocations. In the case of the carbocation formed from this compound, a 1,2-hydride or 1,2-fluoride shift could potentially occur, leading to rearranged products. However, the stability of the resulting carbocation would determine the feasibility of such rearrangements.
Reactivity of the Pyridine (B92270) Nucleus
The pyridine ring, being an electron-deficient aromatic system, exhibits its own characteristic reactivity, which is influenced by the presence of the bromo-fluoroethyl substituent.
Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. When substitution does occur, it is directed primarily to the 3- and 5-positions, as this avoids the formation of an unstable intermediate with a positive charge on the electronegative nitrogen atom. The 4-(2-bromo-1-fluoroethyl) group, being electron-withdrawing, would further deactivate the ring to electrophilic attack.
The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2-, 4-, and 6-positions. This is because the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer-like intermediate formed during the reaction. While the bromo-fluoroethyl group is at the 4-position, direct nucleophilic attack on the ring at this position would require the displacement of the entire side chain, which is unlikely under typical SNAr conditions. However, the presence of this electron-withdrawing group would activate the 2- and 6-positions to nucleophilic attack if a suitable leaving group were present at those positions.
N-Oxidation and N-Alkylation Reactions
The nitrogen atom in the pyridine ring of this compound can undergo N-oxidation to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. Pyridine N-oxides are known to be more reactive towards both electrophiles and nucleophiles compared to the parent pyridine. scripps.eduyoutube.com The oxygen atom of the N-oxide can be attacked by electrophiles, which is often followed by the addition of a nucleophile at the 2- or 4-position. scripps.edu The formation of pyridine N-oxides can be achieved using various oxidizing agents, including hydrogen peroxide in acetic acid or with catalysts like methyltrioxorhenium. arkat-usa.org A continuous flow microreactor system using a titanium silicalite (TS-1) catalyst and hydrogen peroxide has been shown to be an efficient and safe method for the N-oxidation of pyridine derivatives. organic-chemistry.org
N-alkylation of the pyridine nitrogen in this compound leads to the formation of pyridinium (B92312) salts. This reaction introduces a positive charge on the nitrogen atom, further activating the pyridine ring towards nucleophilic attack. For instance, N-difluoromethylation of pyridines has been achieved using ethyl bromodifluoroacetate in a transition-metal-free method, involving N-alkylation followed by hydrolysis and decarboxylation. nih.gov
The reactivity of pyridine N-oxides is well-documented. For example, 4-nitropyridine-N-oxide readily undergoes nucleophilic substitution where the nitro group is replaced by various nucleophiles. researchgate.net This highlights the potential for functionalization of the pyridine ring in this compound following N-oxidation.
Table 1: Comparison of Reactivity between Pyridine and Pyridine N-Oxide
| Property | Pyridine | Pyridine N-Oxide |
| Nucleophilicity | More nucleophilic | Less nucleophilic nitrogen, but oxygen is a nucleophilic center |
| Electrophilicity | Less electrophilic | More electrophilic ring (positions 2 and 4) |
| Basicity (pKa) | ~5.2 | ~0.79 |
| Dipole Moment (D) | ~2.03 | ~4.37 |
This table provides a general comparison of the properties of pyridine and pyridine N-oxide, which influences their chemical reactivity. scripps.edu
Cross-Coupling Reactions Involving Pyridine Halides and Fluorinated Substrates
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom in this compound makes it a suitable substrate for various palladium-, copper-, and nickel-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming new C-C bonds.
The Suzuki coupling reaction involves the coupling of an organoboron compound with an organic halide catalyzed by a palladium(0) complex. organic-chemistry.org This reaction is widely used for the synthesis of biaryls and has been successfully applied to pyridine derivatives. rsc.orgnih.govresearchgate.net For example, 4'-bromoterpyridine has been coupled with aryl boronic acids to prepare 4'-aryl-substituted terpyridines. rsc.org While direct Suzuki coupling of this compound is not explicitly detailed in the provided results, the general applicability to bromopyridines suggests its feasibility. organic-chemistry.orgnih.govresearchgate.net
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is highly effective for the alkynylation of bromopyridines. For instance, 5- and 6-bromo-3-fluoro-2-cyanopyridines have been successfully coupled with various terminal alkynes using a Pd(PPh₃)₄/CuI catalytic system. soton.ac.uk This demonstrates the potential for introducing alkyne functionalities to the pyridine ring of this compound.
The Stille coupling reaction couples an organotin compound with an organic halide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This method is known for its tolerance of a wide range of functional groups. Stille reactions have been performed on bromo-1-methylpyridinium salts with heteroarylstannanes, indicating the applicability to pyridinium derivatives of this compound. researchgate.net
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) |
| Suzuki | Organoboron compound + Organic halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Base |
| Sonogashira | Terminal alkyne + Organic halide | Pd(0) complex (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base |
| Stille | Organotin compound + Organic halide | Pd(0) complex (e.g., Pd(PPh₃)₄) |
This table summarizes the key components of common palladium-catalyzed cross-coupling reactions applicable to substrates like this compound. organic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgwikipedia.org
Copper-catalyzed reactions provide an alternative to palladium-based methods for certain transformations. For instance, copper(I) has been used to catalyze the cycloaddition of 4-bromosydnones with alkynes to synthesize pyrazoles. nih.gov While this specific reaction is not directly applicable to this compound, it highlights the utility of copper catalysis in reactions involving bromo-substituted heterocycles. Copper(I) salts are also frequently used as co-catalysts in Sonogashira reactions. soton.ac.uk
Nickel-catalyzed cross-coupling reactions are gaining prominence as a more cost-effective alternative to palladium catalysis. Nickel catalysts have been shown to be effective in Suzuki-type couplings. For example, a nickel-catalyzed method has been developed for the fluoroethylation of arylboronic acids using 1-fluoro-2-haloethanes, where the C-X bond (X = I or Br) is selectively transformed. rsc.org This suggests the potential for nickel-catalyzed reactions involving the bromoethyl side chain of this compound.
Radical Reactions and Single Electron Transfer Processes
Radical reactions and processes involving single electron transfer (SET) offer unique pathways for the functionalization of molecules like this compound. Pyridine N-oxides can participate in SET chemistry. nih.gov The generation of reactive pyridine N-oxy radicals can be achieved through single-electron oxidation, which can be facilitated by photoredox catalysis. nih.gov These radicals can then participate in various transformations.
Functional Group Interconversions on the Side Chain
The bromo-fluoroethyl side chain of this compound is amenable to various functional group interconversions. The bromine atom, being a good leaving group, can be displaced by a variety of nucleophiles in S_N2 reactions. This allows for the introduction of a wide range of functional groups at the 2-position of the ethyl side chain.
Furthermore, the direct alkylation of pyrimidin-2(1H)-ones with alkyl halides can lead to a mixture of N- and O-alkylated products. nih.gov This indicates that the bromoethyl group of this compound could potentially be used as an alkylating agent for various nucleophiles, although chemoselectivity might be a challenge. nih.gov The choice of the leaving group on the alkylating agent can influence the reaction outcome; for instance, using an iodinated derivative can lead to higher yields in alkylation reactions compared to a brominated one. nih.gov
Ring Opening and Ring Contraction Reactions of Pyridine Derivatives
The pyridine ring, a robust aromatic system, can be induced to undergo ring opening and ring contraction reactions under specific conditions, leading to the formation of diverse acyclic and alternative heterocyclic structures. These transformations typically require initial activation of the pyridine ring, often through N-alkylation or N-arylation, to form a more electrophilic pyridinium salt. The reactivity of these pyridinium salts with various nucleophiles can then trigger the cleavage of the pyridine ring.
One of the most well-documented ring opening reactions of pyridine derivatives is the Zincke reaction . This reaction involves the treatment of a pyridine with a strong electrophile, such as 2,4-dinitrochlorobenzene, to form an N-(2,4-dinitrophenyl)pyridinium salt, commonly known as a Zincke salt. wikiwand.comtandfonline.comwikipedia.orgacemap.info Subsequent reaction of this activated pyridinium salt with a primary or secondary amine leads to the opening of the pyridine ring to form a highly conjugated acyclic intermediate known as a König salt. wikiwand.comwikipedia.org In the case of primary amines, this intermediate can then cyclize to form a new pyridinium salt, effectively resulting in the exchange of the N-substituent. wikiwand.comwikipedia.org However, when secondary amines are used, the reaction typically stops at the ring-opened stage, yielding a stable 5-amino-2,4-pentadienal, also known as a Zincke aldehyde. acs.orgnih.gov
The mechanism of the Zincke reaction involves the nucleophilic attack of the amine at the C2 position of the pyridinium ring, followed by ring opening through the cleavage of the C2-N bond. wikiwand.comwikipedia.org The regioselectivity of the initial nucleophilic attack can be influenced by the substitution pattern on the pyridine ring. nih.gov For instance, with a 3-substituted pyridinium derivative, nucleophilic attack can occur at both C2 and C6, leading to a mixture of products. nih.gov
While direct experimental data on the Zincke reaction of this compound is not available, it is plausible that upon quaternization, for example with 2,4-dinitrochlorobenzene, the resulting pyridinium salt could undergo ring opening upon treatment with a suitable amine. The presence of the 4-(2-bromo-1-fluoroethyl) substituent would likely influence the reactivity and stability of the resulting ring-opened product.
Table 3.6.1: The Zincke Reaction of Pyridinium Salts
| Reactant (Pyridinium Salt) | Reagent | Product Type | Reference |
| N-(2,4-dinitrophenyl)pyridinium chloride | Primary Amine | New Pyridinium Salt | wikiwand.comwikipedia.org |
| N-(2,4-dinitrophenyl)pyridinium chloride | Secondary Amine | Zincke Aldehyde | acs.orgnih.gov |
| N-Arylpyridinium salt | Hydroxylamine | (2E,4E)-5-aminopentadienal oxime | nih.gov |
In addition to ring opening, pyridine derivatives can also undergo ring contraction reactions to yield five-membered heterocyclic systems, such as pyrrolidines. A notable example is the photo-promoted ring contraction of pyridines with a silylborane. nih.gov This reaction proceeds through a series of complex intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, ultimately affording a pyrrolidine (B122466) derivative with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.gov This transformation offers a powerful method for the synthesis of functionalized pyrrolidines from readily available pyridines. nih.gov The reaction demonstrates broad substrate scope, tolerating various substituents on the pyridine ring. nih.gov
Given the photochemical nature of this ring contraction, it is conceivable that this compound could be a suitable substrate for this transformation. The reaction would likely yield a pyrrolidine derivative bearing the 2-bromo-1-fluoroethyl group, providing access to novel and potentially valuable building blocks for organic synthesis.
Table 3.6.2: Photochemical Ring Contraction of Pyridines
| Pyridine Derivative | Reagent | Product Skeleton | Key Intermediates | Reference |
| Pyridine | Silylborane | 2-azabicyclo[3.1.0]hex-3-ene | 2-silyl-1,2-dihydropyridine, vinylazomethine ylide | nih.gov |
| 4-Alkylpyridines | Silylborane | 5-Alkyl-2-azabicyclo[3.1.0]hex-3-ene | Not explicitly detailed | nih.gov |
It is important to note that the reactivity of the 2-bromo-1-fluoroethyl substituent in "this compound" could also lead to competing reactions under the conditions required for ring opening or contraction. For instance, the bromine atom represents a potential leaving group, which could participate in nucleophilic substitution or elimination reactions.
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy serves as a powerful, non-destructive technique for probing the chemical environment of magnetically active nuclei within a molecule. For 4-(2-Bromo-1-fluoroethyl)pyridine, which contains ¹H, ¹³C, and ¹⁹F nuclei, a combination of one-dimensional and two-dimensional NMR experiments provides a wealth of information regarding its connectivity, conformation, and the spatial relationships between its atoms.
The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural backbone. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environments, while the spin-spin coupling constants (J) reveal the connectivity between adjacent nuclei.
The aromatic region of the ¹H NMR spectrum is expected to show signals corresponding to the pyridine (B92270) ring protons. Typically, protons on a pyridine ring appear in the range of δ 7.0-8.5 ppm. The protons ortho to the nitrogen atom (at C-2 and C-6) are generally the most deshielded and appear further downfield. The protons at the ethyl side chain, specifically the methine proton (CH-F) and the methylene (B1212753) protons (CH₂-Br), will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The methine proton will be split into a doublet of doublets by the adjacent methylene protons and the geminal fluorine atom.
In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), with the carbons directly bonded to the electronegative nitrogen atom appearing at the lower end of this range. The aliphatic carbons of the ethyl side chain will appear at higher field (lower ppm values). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant, a key diagnostic feature.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (Hz) | ¹³C Chemical Shift (ppm) | ¹³C-F Coupling Constant (Hz) |
| H-2, H-6 | ~8.6 | d, J ≈ 5 | ~150 | - |
| H-3, H-5 | ~7.4 | d, J ≈ 5 | ~122 | - |
| C-4 | - | - | ~145 | - |
| CH-F | ~6.0 | dd, J(H-F) ≈ 48, J(H-H) ≈ 4 | ~90 | J(C-F) ≈ 170 |
| CH₂-Br | ~3.8 | dd, J(H-F) ≈ 20, J(H-H) ≈ 4 | ~35 | J(C-F) ≈ 25 |
Note: This data is hypothetical and serves as an illustrative example based on known chemical shift ranges and coupling patterns for similar structural motifs.
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, it gives rise to sharp signals with a wide chemical shift range, making it an excellent probe for molecular structure. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. In this compound, the fluorine signal will be split by the vicinal methine proton and the geminal methylene protons, resulting in a complex multiplet. The magnitude of the H-F coupling constants provides valuable conformational information.
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra and for elucidating the through-bond and through-space connectivities.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. For instance, it would show a cross-peak between the methine proton (CH-F) and the methylene protons (CH₂-Br), confirming their adjacent positions. It would also confirm the connectivity between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the pyridine ring and the ethyl side chain to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is particularly useful for connecting the ethyl side chain to the pyridine ring. For example, a correlation would be expected between the methine proton (CH-F) and the C-4 carbon of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity between protons. This can be used to determine the preferred conformation of the ethyl side chain relative to the pyridine ring by observing NOE cross-peaks between protons on the side chain and protons on the ring.
Mass Spectrometry for Fragmentation Pathway Analysis and High-Resolution Mass Determination
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is essential for confirming the molecular weight and for deducing the structural components through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds with the same nominal mass. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further confirming the presence of a single bromine atom in the molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides detailed structural information.
Key fragmentation pathways for this compound would likely include:
Loss of a bromine radical (•Br): This would lead to a significant fragment ion.
Loss of hydrogen bromide (HBr): A common fragmentation pathway for bromoalkanes.
Cleavage of the C-C bond in the ethyl side chain, leading to fragments corresponding to the pyridine moiety and the bromo-fluoro-ethyl group.
Rearrangement reactions, such as the formation of a tropylium-like ion from the pyridine ring, can also be observed.
By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.
Interactive Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment Structure | m/z (for ⁷⁹Br) | Description |
| [C₇H₇BrFN]⁺ | 204 | Molecular Ion (M⁺) |
| [C₇H₇FN]⁺ | 124 | Loss of •Br |
| [C₇H₆FN]⁺ | 123 | Loss of HBr |
| [C₅H₄N-CH₂]⁺ | 92 | Cleavage and rearrangement |
| [C₅H₄N]⁺ | 78 | Pyridine radical cation |
Note: The m/z values are based on the monoisotopic mass of ⁷⁹Br. The corresponding fragments with ⁸¹Br would be observed at m/z + 2.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and probing the conformational landscape of molecules. Both Infrared (IR) and Raman spectroscopy measure the vibrational energies of a molecule, which are sensitive to its structure, bonding, and symmetry. For this compound, these techniques can elucidate the characteristic vibrations of the pyridine ring, the C-F bond, the C-Br bond, and the ethyl side chain.
Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental spectra to aid in the assignment of vibrational modes. researchgate.net For instance, studies on related halogenated pyridines and other organic molecules have demonstrated the utility of methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) for predicting vibrational frequencies with good accuracy. researchgate.netnih.gov The calculated frequencies are often scaled to better match the experimental data.
Key Vibrational Modes for this compound:
Pyridine Ring Modes: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. Ring breathing modes, which are sensitive to substitution, are also expected. In similar pyridine derivatives, these have been identified at specific frequencies. mdpi.com
C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band in the IR spectrum, typically in the region of 1150-1000 cm⁻¹. The exact position can be influenced by the surrounding chemical environment.
C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 700-500 cm⁻¹ range of the IR and Raman spectra.
Aliphatic C-H Stretching and Bending: The ethyl side chain will show characteristic symmetric and asymmetric C-H stretching vibrations around 2980-2870 cm⁻¹. Bending vibrations (scissoring, wagging, twisting, and rocking) of the CH and CH₂ groups will appear at lower wavenumbers.
The presence of a chiral center in this compound implies the existence of conformational isomers (rotamers) due to rotation around the C-C single bond of the ethyl side chain. The relative populations of these conformers can be temperature-dependent, and distinct vibrational bands for each conformer may be observable, particularly at low temperatures. By analyzing the changes in the vibrational spectra with temperature, it is possible to study the conformational dynamics of the molecule.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | 2980 - 2870 | IR, Raman |
| Pyridine Ring C=C, C=N Stretch | 1600 - 1400 | IR, Raman |
| C-F Stretch | 1150 - 1000 | IR |
| C-Br Stretch | 700 - 500 | IR, Raman |
Note: The exact frequencies can vary based on the molecular conformation and intermolecular interactions.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis of an enantiomerically pure crystal can also be used to determine its absolute configuration.
The process involves growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For determining the absolute configuration, the anomalous dispersion effect of the heavier bromine atom can be utilized.
While no specific crystal structure data for this compound is publicly available, analysis of related structures in the Crystallography Open Database (COD) and other sources provides a basis for what to expect. nih.gov For example, the crystal structures of various substituted pyridines reveal details about packing arrangements and intermolecular interactions, such as hydrogen bonding or halogen bonding, which can influence the solid-state conformation. mdpi.com
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 7.5 |
| b (Å) | 12.3 |
| c (Å) | 8.1 |
| β (°) | 105 |
| Z | 2 |
| R-factor | < 0.05 |
Note: This table is purely illustrative and represents typical values for a small organic molecule.
The determined crystal structure would definitively establish the relative positions of the bromo and fluoro substituents on the ethyl group and the orientation of the ethyl group relative to the pyridine ring.
Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Confirmation
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds in solution.
An ECD spectrum plots the difference in absorption of left and right circularly polarized light (Δε) as a function of wavelength. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the stereochemistry of the molecule.
The experimental ECD spectrum of an enantiomer of this compound would be compared with the theoretically predicted spectrum. The theoretical spectrum is typically calculated using time-dependent density functional theory (TD-DFT) for a given absolute configuration (R or S). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration of the enantiomer .
The electronic transitions of the pyridine chromophore, perturbed by the chiral side chain, are expected to give rise to the ECD signals. The position and sign of the Cotton effects will be directly related to the spatial arrangement of the bromo and fluoro substituents relative to the pyridine ring.
While specific ECD studies on this compound are not readily found in the literature, the methodology is well-established for a wide range of chiral organic molecules. The combination of experimental ECD measurements and quantum chemical calculations provides a reliable and often essential tool for stereochemical confirmation, especially when suitable crystals for X-ray analysis cannot be obtained.
Computational and Theoretical Studies of 4 2 Bromo 1 Fluoroethyl Pyridine
Quantum Mechanical Calculations for Electronic Structure and Properties
Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods, varying in their level of theory and computational cost, can provide detailed information about molecular orbitals, electron density distribution, and conformational stability.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and efficiency. For 4-(2-bromo-1-fluoroethyl)pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), can be employed to model its electronic properties. researchgate.netresearchgate.net
A key output of DFT is the visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting its vulnerability to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, providing insight into the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) surface, another product of DFT calculations, maps the electron density to reveal regions of positive and negative electrostatic potential. For this compound, the electronegative nitrogen and halogen atoms (fluorine and bromine) would be expected to create regions of negative potential (red/yellow), while the hydrogen atoms and parts of the pyridine (B92270) ring would exhibit positive potential (blue). This map is invaluable for predicting sites of intermolecular interactions.
Table 1: Theoretical DFT Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | ~ 5.3 eV | Suggests moderate kinetic stability. researchgate.net |
| Dipole Moment | ~ 2.5 D | Indicates a polar molecule. |
Note: The values in this table are theoretical predictions based on DFT calculations for similar molecules and are intended for illustrative purposes.
Ab Initio Calculations for Conformational Analysis and Stability
While DFT is powerful, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for certain applications. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, though computationally more intensive, can provide very accurate geometries and energies.
For this compound, ab initio calculations are particularly useful for conformational analysis. The ethyl side chain, with its chiral center at the fluorine-bearing carbon, can adopt various rotational conformations (rotamers). By performing a potential energy surface scan around the C-C and C-N bonds of the side chain, researchers can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's preferred shape and how it might interact with other molecules, such as enzyme active sites.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time and temperature, offering insights into the dynamic behavior of this compound. nih.gov MD simulations use classical mechanics and a force field to model the movements of atoms over time. nih.gov
By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD can track its conformational changes, from rotations of the ethyl side chain to vibrations of the pyridine ring. These simulations can reveal the flexibility of the molecule and the timescales of different motions. nih.gov Furthermore, MD is instrumental in studying intermolecular interactions. For instance, one could simulate the interaction of this compound with a biological target or other chemical species to understand binding modes and energies. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD to assess the stability and flexibility of the system. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, IR, UV-Vis)
Computational chemistry provides the invaluable ability to predict spectroscopic data, which can aid in the identification and characterization of new compounds. researchgate.net
NMR Spectroscopy: Calculating nuclear magnetic shielding tensors using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govgithub.iobohrium.com These predictions, when compared to experimental spectra, can help confirm the structure and assign specific peaks to individual atoms. nih.gov
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as C-H, C=N, C-F, and C-Br stretching and bending modes. arxiv.orgmit.edu
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. numberanalytics.comnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be generated, indicating the wavelengths of maximum absorption (λmax). nih.govbohrium.com This is directly related to the HOMO-LUMO gap and provides information about the conjugated π-system of the pyridine ring.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Predicted Value Range |
| ¹H NMR | Chemical Shift (ppm) | Pyridine ring protons: 7.0-8.5; Ethyl protons: 4.5-6.0 |
| ¹³C NMR | Chemical Shift (ppm) | Pyridine ring carbons: 120-160; Ethyl carbons: 60-90 |
| IR | Vibrational Frequency (cm⁻¹) | C-F stretch: 1000-1100; C-Br stretch: 500-600 |
| UV-Vis | λmax (nm) | ~260-280 |
Note: These are illustrative predictions and the actual values can be influenced by solvent and other experimental conditions.
Reaction Mechanism Elucidation through Transition State Calculations and Reaction Pathway Analysis
Computational methods are indispensable for mapping out the intricate details of chemical reactions. For this compound, theoretical calculations can be used to explore potential reaction pathways, such as nucleophilic substitution at the carbon bearing the bromine or reactions involving the pyridine nitrogen.
By calculating the energies of reactants, products, and, most importantly, the transition states, a reaction energy profile can be constructed. Transition state theory allows for the calculation of activation energies, which are critical for predicting reaction rates. Methods like the nudged elastic band (NEB) can be used to find the minimum energy path between reactants and products. This level of detail can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.
Structure-Reactivity Relationship Prediction and Design Principles
The computational insights gained from the studies described above can be integrated to establish structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., changing the position of the substituents or introducing new functional groups) and recalculating the electronic and reactivity descriptors, one can build a predictive model.
This approach allows for the rational design of new molecules with desired properties. For example, if the goal is to enhance the reactivity at a specific site, computational models can guide the chemical modifications needed to achieve that. These predictive capabilities are at the forefront of modern chemical research, accelerating the discovery and development of new molecules for various applications.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Fluorinated Molecules
The presence of both a bromine and a fluorine atom on the ethyl group of 4-(2-Bromo-1-fluoroethyl)pyridine provides orthogonal reactivity, making it a valuable intermediate for the synthesis of complex fluorinated molecules. The bromine atom can be readily displaced by a variety of nucleophiles or participate in cross-coupling reactions, while the fluorine atom can influence the conformation and electronic properties of the target molecule.
While direct examples of the use of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from related structures. For instance, the synthesis of complex molecules often relies on the sequential functionalization of halogenated intermediates. nih.gov The bromo group in this compound would be susceptible to nucleophilic substitution or could serve as a handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. The fluorine atom, being a poor leaving group in nucleophilic substitution, would remain intact during these transformations, thereby ensuring its incorporation into the final complex molecule. mdpi.com
Precursor for the Synthesis of Fluorinated Heterocycles (e.g., Piperidines, Bipyridines)
Fluorinated piperidines are highly sought-after motifs in drug discovery due to their ability to modulate physicochemical properties such as basicity and lipophilicity. nih.govnih.gov The reduction of the pyridine (B92270) ring of this compound or its derivatives would provide access to the corresponding fluorinated piperidines. Heterogeneous hydrogenation is a common method for the reduction of pyridines, although care must be taken to avoid hydrodefluorination. nih.gov The presence of the bromoethyl group could be leveraged either before or after the reduction to introduce further molecular complexity.
The synthesis of fluorinated bipyridines, which are important ligands in catalysis and materials science, can also be envisioned using this compound as a precursor. Cross-coupling reactions, such as Suzuki or Stille couplings, are standard methods for the synthesis of bipyridines from bromopyridines. ossila.com The bromo functionality on the pyridine ring of a derivative of the title compound could participate in such a coupling to form a bipyridine scaffold, with the fluoroethyl side chain providing a site for further modification or influencing the properties of the resulting ligand.
Utilization in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. libretexts.org The bromine atom in this compound is a key functional group for participating in a variety of such bond-forming reactions.
Table 1: Potential Bond-Forming Reactions Utilizing this compound
| Reaction Type | Reactant/Catalyst | Bond Formed | Potential Product Type |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-C | Aryl-substituted pyridine |
| Heck Coupling | Alkene, Pd catalyst | C-C | Alkenyl-substituted pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-C | Alkynyl-substituted pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | C-N | Amino-substituted pyridine |
| Ullmann Condensation | Alcohol/Phenol, Cu catalyst | C-O | Ether-linked pyridine |
For instance, in a Suzuki coupling, the bromine atom could be coupled with an arylboronic acid in the presence of a palladium catalyst to form a new C-C bond, leading to a more complex molecular framework. nih.gov Similarly, Heck and Sonogashira couplings could be employed to introduce alkenyl and alkynyl groups, respectively. mdpi.com For C-X bond formation, the Buchwald-Hartwig amination would allow for the introduction of nitrogen-based nucleophiles, while the Ullmann condensation could be used to form carbon-oxygen bonds. libretexts.org
Application in Scaffolds for Chemical Probe Development (focused on synthetic utility, not biological effect mechanisms)
Chemical probes are essential tools for studying biological systems. The development of these probes often requires the synthesis of a molecular scaffold that can be readily modified to optimize binding affinity and selectivity. nih.gov The synthetic utility of this compound lies in its potential to serve as a versatile scaffold for the construction of such probes.
The pyridine ring itself is a common feature in many biologically active molecules. The bromoethyl side chain provides a convenient point for the attachment of reporter groups (e.g., fluorophores, biotin) or for diversification of the scaffold to explore structure-activity relationships. For example, the bromine could be substituted with a linker attached to a fluorescent dye, allowing for the visualization of the probe's interaction with its biological target. mdpi.com
Development of Novel Reagents and Catalysts (derived from the compound)
The unique electronic and steric properties imparted by the fluoroethylpyridine moiety could be harnessed in the design of novel reagents and catalysts. While there are no specific examples of reagents or catalysts derived directly from this compound in the surveyed literature, the principles of ligand design suggest its potential utility.
For example, the pyridine nitrogen can act as a ligand for transition metals. By modifying the bromoethyl side chain, it would be possible to create bidentate or tridentate ligands with tailored electronic and steric environments around the metal center. These new ligands could then be used to develop catalysts with enhanced activity or selectivity for a variety of organic transformations. The fluorine atom on the ethyl side chain could play a crucial role in modulating the Lewis basicity of the pyridine nitrogen, thereby influencing the catalytic activity of the metal complex.
Future Directions and Emerging Challenges in the Study of 4 2 Bromo 1 Fluoroethyl Pyridine
Development of More Efficient and Stereoselective Synthetic Routes
The synthesis of functionalized pyridines is a mature field, yet the pursuit of efficiency and stereoselectivity remains a paramount goal. nih.govacs.org For a molecule like 4-(2-Bromo-1-fluoroethyl)pyridine, which possesses a stereocenter at the carbon bearing the fluorine atom, the development of stereoselective synthetic methods is crucial for accessing enantiopure materials, a critical requirement for many pharmaceutical applications.
Current strategies for the synthesis of fluorinated pyridines often involve multi-step sequences. nih.gov Future research will likely focus on developing more convergent and atom-economical routes. One promising approach could involve the catalytic asymmetric fluorination of a suitable precursor, such as a 4-vinylpyridine (B31050) derivative, followed by bromination. Alternatively, the stereoselective addition of a bromofluoromethyl nucleophile to pyridine-4-carboxaldehyde and subsequent manipulations could provide a viable pathway.
Table 1: Potential Stereoselective Synthetic Approaches
| Approach | Key Transformation | Potential Catalyst/Reagent | Expected Outcome |
| Asymmetric Fluorination | Electrophilic or nucleophilic fluorination of a 4-(2-bromoethenyl)pyridine (B13241364) precursor. | Chiral palladium or copper complexes with fluorinating agents (e.g., Selectfluor). | Enantioenriched this compound. |
| Chiral Pool Synthesis | Derivatization from a readily available chiral starting material. | Chiral amino acids or other natural products. | Specific enantiomer of the target compound. |
| Organocatalysis | Asymmetric addition of a bromofluoromethyl equivalent to an activated pyridine (B92270) derivative. | Chiral amines or phosphoric acids. | High enantioselectivity under mild conditions. |
The development of such methods will be instrumental in unlocking the full potential of this compound in chiral drug discovery and materials science.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique arrangement of functional groups in this compound opens the door to a plethora of chemical transformations. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents. mdpi.comossila.com The fluorine atom, on the other hand, can influence the reactivity of the adjacent C-H bonds and the stability of the molecule.
Future investigations will likely explore unconventional transformations that go beyond standard cross-coupling reactions. digitellinc.com This could include:
Radical Reactions: The bromoethyl group could be a precursor for radical generation, enabling novel C-C and C-heteroatom bond formations. jiaolei.group
Dehydrofluorination: Selective elimination of HF could generate a vinyl bromide intermediate, a versatile building block for further functionalization.
Ring-Opening and Reconstruction: Inspired by recent developments in pyridine chemistry, deconstruction of the pyridine ring followed by reconstruction could lead to entirely new heterocyclic scaffolds. digitellinc.com
Table 2: Potential Novel Transformations of this compound
| Transformation | Reagents and Conditions | Potential Products |
| Radical Cyclization | Radical initiator (e.g., AIBN), tin-free conditions. | Fused heterocyclic systems. |
| Palladium-Catalyzed Carbene Insertion | Palladium catalyst, diazo compound. | Functionalized cyclopropanes. |
| Photoredox Catalysis | Photosensitizer, visible light. | Diverse functionalized derivatives via radical pathways. |
The exploration of such novel reactivity will undoubtedly expand the synthetic utility of this compound.
Integration with Automated Synthesis and High-Throughput Experimentation
The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the development of automated synthesis and high-throughput experimentation (HTE). nih.govsigmaaldrich.comrsc.org The integration of the synthesis of this compound and its derivatives into these platforms presents a significant opportunity.
Automated synthesis platforms can be employed to rapidly explore a wide range of reaction conditions for optimizing synthetic routes and to generate libraries of derivatives for biological screening. nih.govuchicago.edu HTE techniques, such as the use of catalyst-coated glass beads (ChemBeads), can facilitate the efficient screening of catalysts and reagents for novel transformations. sigmaaldrich.com
Future efforts in this area will likely focus on:
Developing robust and reliable automated synthesis protocols for this compound.
Designing and synthesizing libraries of derivatives for high-throughput screening in various biological assays.
Utilizing machine learning algorithms to analyze HTE data and predict optimal reaction conditions. rsc.org
Computational Design of New Derivatives with Tuned Reactivity Profiles
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.govresearchgate.netnih.govnih.gov Density Functional Theory (DFT) and other in silico methods can be used to predict the geometric, electronic, and photophysical properties of molecules, providing valuable insights into their reactivity and potential applications. researchgate.netjchemrev.com
In the context of this compound, computational studies can be employed to:
Predict Reactivity: Calculate molecular orbital energies and electrostatic potential maps to identify the most reactive sites for various transformations. mdpi.com
Design Novel Derivatives: In silico design of new derivatives with tailored electronic and steric properties to achieve specific reactivity or biological activity. nih.govnih.gov
Elucidate Reaction Mechanisms: Model reaction pathways to understand the underlying mechanisms of novel transformations and guide experimental design. acs.org
Table 3: Application of Computational Chemistry
| Computational Method | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of frontier molecular orbitals and electrostatic potential. | Identification of electrophilic and nucleophilic sites, prediction of regioselectivity. |
| Molecular Docking | Simulation of binding to biological targets. | Prediction of potential biological activity and guidance for derivative design. mdpi.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Understanding of metabolic pathways and potential for pro-drug design. |
The synergy between computational design and experimental validation will be crucial for the rational development of new and improved derivatives of this compound.
Expanding the Scope of Synthetic Applications in Complex Molecular Architectures
The ultimate goal of developing new synthetic methodologies is their application in the construction of complex and biologically relevant molecules. nih.govresearchgate.net The unique structural features of this compound make it an attractive building block for the synthesis of complex natural products and pharmaceuticals. acs.orgprinceton.edunih.gov
Future research will likely focus on incorporating this versatile scaffold into the synthesis of:
Bioactive Natural Products: Utilizing the reactive handles of the molecule to construct key fragments of complex natural products.
Novel Pharmaceutical Agents: Designing and synthesizing new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. mdpi.com
Functional Materials: Developing new materials with tailored optical, electronic, or catalytic properties.
The successful application of this compound in the synthesis of such complex molecules will be a testament to its synthetic utility and will pave the way for new discoveries in various fields of science.
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 4-(2-Bromo-1-fluoroethyl)pyridine, and how can purity be optimized?
- Methodology : A plausible route involves nucleophilic substitution or coupling reactions. For example, analogous bromo-fluoroethyl pyridine derivatives have been synthesized using cesium carbonate as a base in acetonitrile, followed by column chromatography for purification (petroleum ether/ethyl acetate = 9:1) . To minimize side reactions (e.g., elimination to form alkenes), maintain strict temperature control and monitor reaction progress via NMR or GC-MS .
Q. How can the molecular structure of This compound be confirmed using crystallography?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystallize the compound via solvent evaporation (e.g., light-yellow crystals from ethanol/water mixtures) and analyze using the SHELX suite for structure solution and refinement. Pay attention to intermolecular interactions (e.g., C–H⋯π or π–π stacking) that stabilize the lattice, as seen in similar pyridine derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use , , and NMR to confirm substitution patterns and fluorine coupling constants. For example, NMR can resolve fluorinated intermediates, as demonstrated in tetrafluoropyridine syntheses .
- GC-MS/MS : Validate molecular weight and fragmentation patterns under EI conditions (e.g., temperature gradient: 80–250°C at 15°C/min) .
Advanced Research Questions
Q. How can stereochemical outcomes (e.g., racemization or diastereomer formation) be controlled during synthesis?
- Methodology :
- Chiral Catalysts : Explore asymmetric catalysis (e.g., nickel or palladium complexes with chiral ligands) to enforce stereoselectivity, as seen in bipyridine syntheses .
- Analytical Tools : Use chiral HPLC or - HOESY NMR to differentiate enantiomers or diastereomers.
Q. How should contradictory data (e.g., melting points or reaction yields) across studies be resolved?
- Methodology :
- Reproducibility Checks : Replicate experiments under reported conditions (e.g., solvent, catalyst loading).
- Advanced Characterization : Employ differential scanning calorimetry (DSC) to verify melting points and identify polymorphic forms .
- Statistical Analysis : Use Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) affecting yield discrepancies .
Q. What strategies mitigate side reactions (e.g., debromination or fluorination inefficiencies) in scale-up syntheses?
- Methodology :
- Additive Screening : Introduce stabilizing agents (e.g., tetrabutylammonium bromide) to suppress debromination.
- Fluorination Optimization : Replace traditional fluorinating agents with Selectfluor® or other electrophilic fluorine sources to improve efficiency .
Q. How can This compound be functionalized for applications in supramolecular chemistry or medicinal chemistry?
- Methodology :
- Cross-Coupling : Use Suzuki-Miyaura reactions (e.g., with boronic acids) to append aromatic or heterocyclic groups, as demonstrated in anthracene-pyridine hybrids .
- Biological Activity Screening : Derivatize the bromo-fluoroethyl moiety to create analogs for testing against targets like Leishmania parasites, following protocols for related pyridine-based compounds .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
